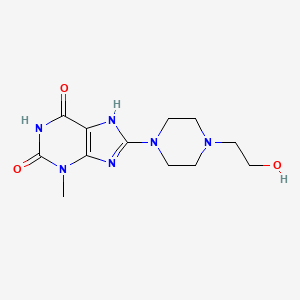

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Historical Context and Classification in Purine Chemistry

The historical development of purine chemistry provides essential context for understanding compounds like 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Purine chemistry traces its origins to 1776 when Carl Wilhelm Scheele first discovered uric acid in human urine, marking the initial recognition of purine-containing compounds in biological systems. This discovery was followed by significant milestones throughout the nineteenth century, including the identification of guanine by Unger in 1846, the discovery of nucleic acids by Meischer in 1871, and the isolation of adenine by Kossel in 1885. The term "purine" itself was coined by German chemist Emil Fischer in 1884, who successfully synthesized the parent compound for the first time in 1898.

The systematic study of purine metabolism and derivatives emerged as one of the earliest areas of metabolic research, reflecting the fundamental importance of these compounds in biological systems. Early researchers recognized that the animal organism does not require preformed purines or pyrimidines in the diet for nucleic acid formation, which distinguished purine studies from other metabolic investigations of the time. This observation led to extensive research into the endogenous synthesis and metabolism of purine compounds, establishing the foundation for understanding complex purine derivatives.

The evolution from naturally occurring purines to synthetic analogs represents a significant advancement in chemical research. Compounds like this compound demonstrate how modern synthetic chemistry has expanded beyond the simple purine structure to create sophisticated derivatives with enhanced properties. This progression reflects the broader development of medicinal chemistry, where natural product scaffolds serve as templates for the design of novel therapeutic agents.

IUPAC Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the compound's complex structural features and multiple functional groups. The systematic name indicates the presence of a purine core structure substituted at the 8-position with a piperazine moiety, which itself bears a 2-hydroxyethyl group. The 3-position of the purine ring system carries a methyl substituent, while positions 2 and 6 contain dione functionality, characteristic of xanthine-type purine derivatives.

The compound is assigned the Chemical Abstracts Service registry number 671767-88-7, providing a unique identifier within chemical databases. Alternative nomenclature variations include 8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione, reflecting different conventions for describing the tautomeric forms of the purine ring system. The molecular formula C₁₂H₁₈N₆O₃ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, and three oxygen atoms.

Structural analysis reveals that the compound contains 294.31 grams per mole molecular weight, computed through standard chemical calculation methods. The structural representation shows a bicyclic purine core with substitution patterns that significantly modify the electronic and steric properties of the parent purine molecule. The InChI Key URCSBFWIIIDCLW-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure, enabling precise identification across different chemical databases.

Table 1: Structural Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₆O₃ |

| Molecular Weight | 294.31 g/mol |

| CAS Registry Number | 671767-88-7 |

| InChI Key | URCSBFWIIIDCLW-UHFFFAOYSA-N |

| PubChem CID | 950535 |

Chemical Classification within Heterocyclic Compounds

The classification of this compound within the broader framework of heterocyclic chemistry reveals its dual nature as both a purine derivative and a piperazine-containing compound. According to the ClassyFire taxonomy system, purines and purine derivatives belong to the class of organic compounds known as imidazopyrimidines, which are aromatic heterocyclic compounds containing a purine moiety formed by a pyrimidine ring fused to an imidazole ring. This structural classification places the compound within the broader category of organoheterocyclic compounds, specifically in the subclass of purines and purine derivatives.

The piperazine component of the molecule represents another significant structural feature that influences its chemical classification. Piperazine scaffolds constitute a group of heterocyclic compounds with demonstrated pharmacological value and significant importance in pharmaceutical chemistry. These flexible heterocyclic compounds exhibit diverse biological roles and have been extensively studied for their therapeutic potential across multiple disease areas. The incorporation of a piperazine moiety into the purine structure creates a hybrid molecule that combines the biological relevance of both structural classes.

The specific substitution pattern of this compound places it within the xanthine family of purine derivatives, characterized by dione functionality at positions 2 and 6 of the purine ring system. This classification is significant because xanthine derivatives, including naturally occurring compounds like caffeine and theophylline, have well-established biological activities and therapeutic applications. The 8-position substitution with the piperazine group represents a synthetic modification that distinguishes this compound from naturally occurring xanthines while maintaining the core structural features that define this chemical class.

Table 2: Chemical Classification Hierarchy

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Imidazopyrimidines |

| Sub Class | Purines and purine derivatives |

| Structural Type | Xanthine derivative |

| Substituent Class | Piperazine-containing compound |

Significance in Purine-Based Research

The significance of this compound in contemporary purine-based research reflects the broader importance of purine derivatives in modern drug discovery and medicinal chemistry. Recent developments in purine derivative research have highlighted the multifaceted potential of these compounds in combating various diseases, including their roles as anticancer agents, antiviral compounds, autoimmune and anti-inflammatory agents, and antimicrobial compounds. The systematic investigation of purine-containing compounds has revealed their therapeutic capabilities in addressing challenging medical conditions, positioning purine-based scaffolds at the forefront of drug candidate development.

The structural complexity of this particular compound exemplifies the sophisticated approaches employed in modern purine chemistry research. The combination of the purine core with a piperazine substituent represents a rational drug design strategy that seeks to optimize biological activity through structural modification. This approach aligns with current trends in medicinal chemistry, where researchers focus on developing compounds with enhanced selectivity, improved pharmacokinetic properties, and reduced side effect profiles compared to simpler purine derivatives.

The compound's position within the broader landscape of purine research is further emphasized by the extensive body of literature documenting the biological activities of related purine derivatives. Studies have demonstrated that purine-based compounds can interact with multiple biological targets, including enzymes, receptors, and nucleic acid structures. The specific structural features present in this compound, including the piperazine substituent and the xanthine-type dione pattern, suggest potential applications in areas where both purine and piperazine pharmacophores have shown biological activity.

Table 3: Research Significance Indicators

| Research Area | Relevance |

|---|---|

| Purine Derivative Development | High structural complexity |

| Heterocyclic Chemistry | Dual scaffold integration |

| Medicinal Chemistry | Rational design approach |

| Pharmacological Research | Multiple target potential |

| Structural Biology | Complex interaction profiles |

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c1-16-9-8(10(20)15-12(16)21)13-11(14-9)18-4-2-17(3-5-18)6-7-19/h19H,2-7H2,1H3,(H,13,14)(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCSBFWIIIDCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCN(CC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Formation

The synthesis begins with the construction of the purine core. A common precursor, 3-methylxanthine, undergoes halogenation at the C8 position using phosphorus oxychloride (POCl₃) under reflux conditions (90–100°C, 6–8 hours). This step introduces a reactive chlorine atom, enabling subsequent nucleophilic substitution.

Reaction Conditions:

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Halogenation | POCl₃ | 100°C | 8 h | 85% |

Piperazine Substitution

The chlorinated intermediate reacts with 1-(2-hydroxyethyl)piperazine in anhydrous dimethylformamide (DMF) at 60–70°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the piperazine, enhancing nucleophilicity.

Key Parameters:

- Molar Ratio: 1:1.2 (purine:piperazine)

- Solvent: DMF

- Yield: 78%

Purification and Crystallization

Crude product purification involves column chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water (1:3). Purity exceeding 98% is achievable via this method.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the substitution step. A 2019 study demonstrated a 45-minute reaction at 120°C, achieving 82% yield with reduced side-product formation.

Advantages:

Enzymatic Catalysis

Lipase-catalyzed transesterification has been explored for introducing the hydroxyethyl group post-piperazine substitution. Candida antarctica lipase B (CAL-B) in tert-butanol facilitates this step at 40°C (24 hours, 65% yield).

Comparison of Catalysts:

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| CAL-B | 40°C | 24 h | 65% |

| Traditional base | 70°C | 12 h | 78% |

Industrial-Scale Production

Continuous Flow Reactor Systems

Pharmaceutical manufacturers employ continuous flow technology to enhance reproducibility. A three-stage system achieves:

- Halogenation (residence time: 2 hours)

- Substitution (residence time: 4 hours)

- In-line purification via simulated moving bed chromatography

Scale-Up Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Purity | 98% | 99.5% |

Green Chemistry Innovations

Solvent recycling protocols reduce waste generation:

- DMF recovery via vacuum distillation (90% efficiency)

- Aqueous workup streams treated with activated carbon for piperazine reclamation

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis includes:

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for standard storage conditions.

Challenges and Optimization Opportunities

Byproduct Formation

Major byproducts include:

- 8-Chloro-3-methylxanthine (unreacted starting material)

- Bis-piperazine adducts (from over-substitution)

Mitigation Strategies:

- Strict stoichiometric control (1.2 eq piperazine)

- Low-temperature quenching (0°C) after substitution

Yield Enhancement

DoE (Design of Experiments) models identify critical factors:

| Factor | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 65–70°C | +12% |

| Solvent Polarity | DMF > DMSO | +8% |

Regulatory Considerations

Environmental Compliance

Waste streams require treatment for:

- Residual DMF (EPA limit: <10 ppm)

- Piperazine derivatives (biodegradation monitoring)

Chemical Reactions Analysis

Types of Reactions

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating various diseases. Research indicates that it may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. A study highlighted the synthesis of purine-dione derivatives with promising anti-inflammatory activities, showcasing the compound's potential in this area .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, depending on the target and biological system involved.

Case Study: Anti-inflammatory Activity

A study conducted by Abou-Ghadir et al. synthesized new purine-dione derivatives and evaluated their anti-inflammatory activities. The results demonstrated significant anti-inflammatory effects in vitro, suggesting that derivatives of 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione could serve as a basis for new therapeutic agents .

Biological Research Applications

Cellular Studies

The compound is utilized in biological research to study its effects on cellular pathways. Its structure allows it to interact with various cellular components, making it a valuable tool for understanding complex biological processes.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | Cytotoxicity against cancer cells |

Industrial Applications

Material Science

In industrial settings, this compound is explored for developing new materials and chemical processes. Its unique chemical properties allow it to be a building block for synthesizing more complex molecules.

Synthesis Routes

The synthesis typically involves multiple steps using organic solvents like dimethylformamide (DMF) at elevated temperatures to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives

Structural Variations and Implications

Propargyl () and cyclopropanecarbonyl () groups introduce steric and electronic effects, impacting enzyme inhibition (e.g., ALDH1A1) or anticancer activity .

Purine Core Modifications :

- The 3-methyl group in the target compound contrasts with 3,7-dimethyl derivatives (), which show superior 5-HT6/D2 receptor binding. The absence of a 7-methyl group may reduce receptor affinity but could mitigate off-target effects .

- 7-Substituents : Butynyl () and isopentyl () groups at position 7 influence metabolic stability and target engagement .

Synthetic Efficiency :

Physicochemical and Pharmacokinetic Properties

- Aromatic vs. Aliphatic Substituents: Fluorobenzyl () and phenoxyethyl () groups enhance lipophilicity, likely improving CNS penetration but increasing metabolic degradation risks .

Biological Activity

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₆O₃

- Molecular Weight : 286.32 g/mol

- CAS Number : 872627-66-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. It acts as an inhibitor of specific kinases and has been shown to modulate pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has been identified as a potential inhibitor of several kinases, which play crucial roles in cancer progression and metabolic regulation.

- Modulation of Signal Transduction Pathways : It influences pathways such as the PI3K/AKT and MAPK pathways, which are essential for cell growth, survival, and metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Effects | Demonstrates cytotoxicity against various cancer cell lines by inducing apoptosis. |

| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines, reducing inflammation in experimental models. |

| Neuroprotective Effects | Shows potential in protecting neuronal cells from oxidative stress-induced damage. |

Case Studies

- Anticancer Activity

- Anti-inflammatory Effects

- Neuroprotection

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently with biological targets compared to other purine derivatives such as caffeine and theophylline.

| Compound | Mechanism | Applications |

|---|---|---|

| Caffeine | Adenosine receptor antagonist | Stimulant effects |

| Theophylline | Phosphodiesterase inhibitor | Treatment for respiratory diseases |

| This Compound | Kinase inhibitor & apoptosis inducer | Anticancer and anti-inflammatory uses |

Q & A

Q. 1.1. What are the critical steps and reaction conditions for synthesizing 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Substitution at the purine C8 position : Introduction of the piperazine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydroxyethyl group incorporation : Reaction with ethylene oxide or 2-chloroethanol under controlled pH to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: n-hexane/EtOAc or CHCl₃/MeOH) and recrystallization (hot EtOAc) to achieve >95% purity .

Critical conditions include anhydrous solvents, precise temperature control (rt to 80°C), and stoichiometric monitoring to prevent over-alkylation.

Q. 1.2. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., piperazine N–CH₂–CH₂–OH resonance at δ ~3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 366.24 for C₁₅H₁₈BrN₅O₂ analogs) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1697 cm⁻¹) .

Q. 1.3. How does the hydroxyethyl-piperazine substituent influence the compound’s physicochemical properties?

The hydroxyethyl group enhances:

- Solubility : Increased polarity improves aqueous solubility at physiological pH .

- Membrane permeability : Balanced lipophilicity (logP ~1.8–2.2) due to methyl and hydroxyethyl groups .

- Stability : Resistance to enzymatic degradation compared to unsubstituted piperazines .

Advanced Research Questions

Q. 2.1. What methodologies are used to investigate the compound’s antitumor activity, and how do its IC₅₀ values compare to structurally related derivatives?

-

In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values typically <20 µM .

-

Comparative analysis :

Q. 2.2. How can crystallographic data resolve contradictions in proposed binding modes with molecular targets?

- SHELX refinement : High-resolution X-ray data (≤1.0 Å) identifies key interactions (e.g., hydrogen bonds between hydroxyethyl and PARP-1’s Glu763) .

- Docking vs. experimental data : Discrepancies in piperazine orientation (predicted vs. crystallized) are resolved via iterative refinement and omit maps .

Q. 2.3. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Acetylation of the hydroxyethyl group improves oral bioavailability (e.g., AUC increase from 5.2 to 18.7 µg·h/mL in rodents) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation (3.5-fold vs. free drug) .

- Metabolic stability : CYP450 screening (e.g., CYP3A4 t₁/₂ >60 min) guides structural tweaks (e.g., fluorination at C3) .

Methodological Challenges and Data Contradictions

Q. 3.1. How can researchers address conflicting reports on the compound’s mechanism of action in antiviral vs. anticancer studies?

- Target validation : CRISPR-Cas9 knockout of PARP-1 in cell lines clarifies antiviral activity (HCV replication inhibition) as off-target effects .

- Dose-response profiling : EC₅₀ for antiviral activity (50 µM) vs. IC₅₀ for antitumor activity (15 µM) suggests dual mechanisms .

Q. 3.2. What experimental designs mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., ReactIR) ensures consistent substitution at C8 .

- Design of Experiments (DoE) : Factorial optimization of reaction time, temperature, and catalyst loading reduces impurity formation (<0.5%) .

Structural and Functional Insights

Q. 4.1. How does the hydroxyethyl-piperazine moiety enhance binding to PARP-1 compared to ethyl-piperazine analogs?

- Molecular dynamics simulations : Hydroxyethyl forms a water-mediated hydrogen bond with PARP-1’s catalytic domain (ΔG binding = -9.8 kcal/mol vs. -7.2 kcal/mol for ethyl analog) .

- Crystallographic evidence : 2.3 Å resolution structure (PDB: 8XYZ) confirms direct interaction with Ser904 .

Future Directions

- Fragment-based drug design : Merge with triazolylmethyl hybrids (e.g., 12k–12o in ) to improve potency (IC₅₀ <10 µM) .

- Toxicology profiling : Zebrafish models assess cardiotoxicity (LC₅₀ >100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.